molecular formula C7HBrF4O B13663094 2-Bromo-3,4,5,6-tetrafluorobenzaldehyde

2-Bromo-3,4,5,6-tetrafluorobenzaldehyde

Cat. No.: B13663094
M. Wt: 256.98 g/mol
InChI Key: JJQXBJGNTDTGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,4,5,6-tetrafluorobenzaldehyde is an organic compound with the molecular formula C7HBrF4O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and four fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,4,5,6-tetrafluorobenzaldehyde can be synthesized through several methods. One common synthetic route involves the bromination of 3,4,5,6-tetrafluorobenzaldehyde. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom into the benzaldehyde ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4,5,6-tetrafluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3,4,5,6-tetrafluorobenzaldehyde is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,5,6-tetrafluorobenzaldehyde involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,4,5,6-tetrafluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

Molecular Formula

C7HBrF4O

Molecular Weight

256.98 g/mol

IUPAC Name

2-bromo-3,4,5,6-tetrafluorobenzaldehyde

InChI

InChI=1S/C7HBrF4O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H

InChI Key

JJQXBJGNTDTGIQ-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1Br)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.